Cas no 2229255-72-3 (2-(2-Azidoethyl)-4-fluoropyridine)
2-(2-Azidoethyl)-4-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- EN300-1787187
- 2229255-72-3
- 2-(2-azidoethyl)-4-fluoropyridine
- 2-(2-Azidoethyl)-4-fluoropyridine
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- Inchi: 1S/C7H7FN4/c8-6-1-3-10-7(5-6)2-4-11-12-9/h1,3,5H,2,4H2
- InChI Key: DZVLQEMULVXMFF-UHFFFAOYSA-N
- SMILES: FC1C=CN=C(C=1)CCN=[N+]=[N-]
Computed Properties
- Exact Mass: 166.06547440g/mol
- Monoisotopic Mass: 166.06547440g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 27.2Ų
2-(2-Azidoethyl)-4-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787187-1g |
2-(2-azidoethyl)-4-fluoropyridine |
2229255-72-3 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1787187-5g |
2-(2-azidoethyl)-4-fluoropyridine |
2229255-72-3 | 5g |
$3687.0 | 2023-09-19 | ||
| Enamine | EN300-1787187-10g |
2-(2-azidoethyl)-4-fluoropyridine |
2229255-72-3 | 10g |
$5467.0 | 2023-09-19 | ||
| Enamine | EN300-1787187-0.05g |
2-(2-azidoethyl)-4-fluoropyridine |
2229255-72-3 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1787187-0.1g |
2-(2-azidoethyl)-4-fluoropyridine |
2229255-72-3 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1787187-0.25g |
2-(2-azidoethyl)-4-fluoropyridine |
2229255-72-3 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1787187-0.5g |
2-(2-azidoethyl)-4-fluoropyridine |
2229255-72-3 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1787187-1.0g |
2-(2-azidoethyl)-4-fluoropyridine |
2229255-72-3 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1787187-2.5g |
2-(2-azidoethyl)-4-fluoropyridine |
2229255-72-3 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1787187-5.0g |
2-(2-azidoethyl)-4-fluoropyridine |
2229255-72-3 | 5g |
$3687.0 | 2023-06-03 |
2-(2-Azidoethyl)-4-fluoropyridine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-(2-Azidoethyl)-4-fluoropyridine
2-(2-Azidoethyl)-4-Fluoropyridine: A Versatile Building Block in Modern Chemical Synthesis
2-(2-Azidoethyl)-4-fluoropyridine (CAS No. 2229255-72-3) is a unique and highly versatile compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound features a fluorinated pyridine ring and an azidoethyl substituent, making it an attractive building block for the development of novel pharmaceuticals and functional materials.
The azido group in 2-(2-azidoethyl)-4-fluoropyridine is particularly noteworthy due to its reactivity and versatility. Azides are known for their ability to participate in a wide range of chemical reactions, such as the Staudinger ligation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and photolysis reactions. These reactions have been extensively utilized in bioconjugation, click chemistry, and the synthesis of complex molecules.
The presence of the fluorine atom in the pyridine ring further enhances the compound's utility. Fluorinated compounds are of great interest in medicinal chemistry due to their ability to modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity. The introduction of fluorine can significantly improve the pharmacological profiles of drug candidates, making 2-(2-azidoethyl)-4-fluoropyridine a valuable starting material for the design and synthesis of novel therapeutic agents.
Recent studies have highlighted the potential of 2-(2-azidoethyl)-4-fluoropyridine in the development of targeted drug delivery systems. For instance, researchers at the University of California, Los Angeles (UCLA) have utilized this compound as a key intermediate in the synthesis of fluorinated pyridine-based prodrugs. These prodrugs are designed to enhance the solubility and bioavailability of poorly water-soluble drugs, thereby improving their therapeutic efficacy.
In addition to its applications in medicinal chemistry, 2-(2-azidoethyl)-4-fluoropyridine has also found use in materials science. The azide functionality can be readily converted into various other functional groups through click chemistry reactions, making it an ideal precursor for the synthesis of functional polymers and nanomaterials. For example, a study published in Advanced Materials demonstrated the use of this compound as a building block for the preparation of fluorescent nanoparticles with tunable optical properties.
The synthetic accessibility of 2-(2-azidoethyl)-4-fluoropyridine further adds to its appeal. The compound can be synthesized through a multi-step process involving the reaction of 4-fluoropyridine with 2-bromoethanol followed by azidation. This synthetic route is well-documented and can be scaled up for industrial production, ensuring a reliable supply for research and development purposes.
In conclusion, 2-(2-azidoethyl)-4-fluoropyridine (CAS No. 2229255-72-3) is a highly versatile compound with a wide range of applications in modern chemical synthesis. Its unique combination of azide and fluorinated functionalities makes it an invaluable tool for researchers working in medicinal chemistry, materials science, and organic synthesis. As ongoing research continues to uncover new possibilities for this compound, its importance in these fields is likely to grow even further.
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